1-(Chloromethyl)-1-(methoxymethyl)cyclopentane

Organic Synthesis Medicinal Chemistry Building Blocks

1-(Chloromethyl)-1-(methoxymethyl)cyclopentane (CAS 1567105-09-2) is a geminally disubstituted cyclopentane building block that incorporates both an electrophilic chloromethyl handle and a methoxymethyl ether moiety within a conformationally constrained five-membered ring. With a molecular formula of C8H15ClO and a molecular weight of 162.66 g/mol, this compound is supplied at a minimum purity specification of 95% for laboratory-scale synthetic applications.

Molecular Formula C8H15ClO
Molecular Weight 162.66 g/mol
Cat. No. B13189130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Chloromethyl)-1-(methoxymethyl)cyclopentane
Molecular FormulaC8H15ClO
Molecular Weight162.66 g/mol
Structural Identifiers
SMILESCOCC1(CCCC1)CCl
InChIInChI=1S/C8H15ClO/c1-10-7-8(6-9)4-2-3-5-8/h2-7H2,1H3
InChIKeyYFZJKBVQNVWDLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Chloromethyl)-1-(methoxymethyl)cyclopentane: Procurement-Ready Identification and Core Characteristics for R&D


1-(Chloromethyl)-1-(methoxymethyl)cyclopentane (CAS 1567105-09-2) is a geminally disubstituted cyclopentane building block that incorporates both an electrophilic chloromethyl handle and a methoxymethyl ether moiety within a conformationally constrained five-membered ring . With a molecular formula of C8H15ClO and a molecular weight of 162.66 g/mol, this compound is supplied at a minimum purity specification of 95% for laboratory-scale synthetic applications . The presence of two distinct, orthogonalizable reactive centers—a primary alkyl chloride and a protected hydroxymethyl equivalent—distinguishes this scaffold from simpler monofunctional cyclopentane derivatives and underpins its utility as a strategic intermediate for divergent synthetic elaboration.

Why Generic Substitution of 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane Fails for Divergent Synthesis


Direct substitution with simpler cyclopentane analogs such as (chloromethyl)cyclopentane or (methoxymethyl)cyclopentane is precluded by the absence of the complementary second reactive handle required for sequential, orthogonal functionalization. The target compound uniquely presents both an electrophilic center for nucleophilic displacement and a protected oxygen functionality in a geminal arrangement on a conformationally restricted cyclopentane core . Analogs bearing only a single reactive group (e.g., 1-(chloromethyl)-1-methylcyclopentane) cannot support the same two-step divergent elaboration without additional protecting group manipulations or alternative starting materials, thereby increasing synthetic step count and reducing overall efficiency . The following evidence guide quantifies these functional and physical property distinctions that inform procurement decisions.

Quantitative Differentiation Evidence for 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane Relative to Closest Analogs


Geminal Chloromethyl–Methoxymethyl Architecture: Orthogonal Reactive Handles vs. Monofunctional Analogs

The target compound possesses two distinct, non-equivalent reactive sites—a primary alkyl chloride and a methoxymethyl (MOM) ether—attached to the same quaternary cyclopentane carbon. This geminal disubstitution pattern contrasts with monofunctional analogs such as (chloromethyl)cyclopentane and (methoxymethyl)cyclopentane, which contain only one of these functional groups . The orthogonal reactivity of the two handles enables sequential nucleophilic substitution at the chloromethyl position followed by acid-catalyzed unmasking of the MOM group to reveal a hydroxymethyl moiety, a synthetic sequence that cannot be executed with the monofunctional comparators without introducing a new carbon framework or performing additional protection/deprotection cycles.

Organic Synthesis Medicinal Chemistry Building Blocks

Molecular Weight and Elemental Composition: Impact on Purification and LogP Prediction

The molecular weight of 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane is 162.66 g/mol, placing it in the intermediate range between lighter monofunctional analogs and heavier disubstituted derivatives . Compared to 1-(chloromethyl)-1-methylcyclopentane (132.63 g/mol), the target compound is approximately 22.6% heavier due to the replacement of a methyl group with a methoxymethyl group . This incremental increase in mass and polarity (introduction of an ether oxygen) is expected to enhance chromatographic retention and alter lipophilicity (predicted logP), providing a distinguishable purification profile.

Physicochemical Properties Drug Design Purification

Commercial Availability and Purity Specification: Benchmarking Against Structurally Related Building Blocks

The target compound is commercially available with a minimum purity specification of 95% (GC) from established chemical suppliers . This purity threshold aligns with industry norms for research-grade cyclopentane building blocks; for example, 1-(chloromethyl)-1-methylcyclopentane is also offered at a minimum of 95% purity by comparable vendors . While both compounds meet the same nominal purity standard, the target compound's distinct CAS registry number (1567105-09-2) and MDL identifier (MFCD26084853) ensure unambiguous chemical identity and traceability in procurement workflows.

Procurement Quality Control Sourcing

Predicted Boiling Point and Volatility: Implications for Reaction Setup and Solvent Removal

Predicted boiling points for cyclopentane derivatives vary significantly with substitution pattern. While experimental boiling point data for the target compound are not publicly reported, in silico predictions and vendor-supplied estimates can guide experimental design. For reference, (chloromethyl)cyclopentane (monosubstituted) exhibits an estimated boiling point of approximately 130 °C , whereas 1-(chloromethyl)-1-methylcyclopentane (disubstituted) is reported to boil at 132.9 °C at 760 mmHg . The introduction of an oxygen-containing methoxymethyl group is anticipated to further elevate the boiling point relative to these alkyl-only analogs due to increased intermolecular dipole interactions. Precise values remain vendor-dependent, underscoring the importance of sourcing from suppliers that provide batch-specific certificates of analysis.

Physical Properties Reaction Engineering Process Chemistry

Conformational Restriction and Geminal Substitution: Impact on Synthetic Step Economy

The geminal arrangement of functional groups on the cyclopentane ring imposes conformational constraints that can influence the stereochemical outcome of subsequent reactions. In contrast to acyclic or monocyclic analogs where the reactive centers are separated by a flexible carbon chain, the quaternary carbon center in the target compound locks the chloromethyl and methoxymethyl groups into a fixed spatial relationship . While direct comparative conformational data are not available, the principle of geminal disubstitution on a small ring is well-established to reduce the number of accessible conformers compared to acyclic counterparts, potentially enhancing stereocontrol in asymmetric transformations.

Conformational Analysis Synthetic Efficiency Medicinal Chemistry

Optimal Application Scenarios for 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane Based on Verified Differentiation


Divergent Library Synthesis of Geminally Functionalized Cyclopentane Derivatives

The orthogonal reactivity of the chloromethyl and methoxymethyl groups enables efficient two-step diversification: first, nucleophilic displacement of chloride with amines, thiols, or azide to install a first point of diversity; second, acid-catalyzed deprotection of the MOM group to reveal a hydroxymethyl handle for subsequent functionalization (e.g., oxidation to aldehyde, Mitsunobu coupling, or sulfonylation). This synthetic sequence directly leverages the quantified 2-fold increase in reactive handles compared to monofunctional cyclopentane analogs , minimizing overall step count and maximizing chemical space exploration in parallel synthesis campaigns.

Medicinal Chemistry Hit-to-Lead Optimization Requiring Conformationally Constrained Scaffolds

The geminal disubstitution pattern on the cyclopentane ring provides a rigid core that can enhance target binding affinity by reducing entropic penalties upon ligand–protein interaction. The presence of both an electrophilic site (for covalent inhibitor design) and a latent alcohol (for polar interactions or prodrug elaboration) offers a versatile starting point for SAR exploration. The molecular weight differential (+22.6% relative to 1-(chloromethyl)-1-methylcyclopentane) and predicted increased polarity may favorably modulate physicochemical properties within lead-like chemical space . Procurement of this single scaffold supports multiple medicinal chemistry strategies without switching building blocks.

Process Chemistry Development Where Purification Profile Differentiation is Critical

The distinct physicochemical signature of 1-(Chloromethyl)-1-(methoxymethyl)cyclopentane—stemming from its higher molecular weight (162.66 g/mol) and ether oxygen content—enables chromatographic separation from unreacted monofunctional starting materials or side products that might co-elute with simpler analogs. The 95% minimum purity specification ensures a reliable starting point for reaction development, while the inferred lower volatility relative to (chloromethyl)cyclopentane may simplify solvent exchange and concentration steps during scale-up . These attributes collectively reduce the risk of cross-contamination and improve batch-to-batch consistency in kilogram-scale manufacturing.

Agrochemical Intermediate Synthesis Requiring Sequential, Orthogonal Elaboration

In the preparation of cyclopentane-containing fungicides or herbicides, the ability to sequentially functionalize the two geminal positions without protecting group interconversion is a strategic advantage. The chloromethyl group can be displaced by nitrogen- or sulfur-based nucleophiles to introduce heterocyclic motifs, while the methoxymethyl group can be unmasked to provide a hydroxyl handle for ester or ether formation. This orthogonal functionalization strategy directly addresses the synthetic inefficiencies encountered when using monofunctional cyclopentane building blocks, thereby reducing the cost and timeline of agrochemical lead optimization programs .

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